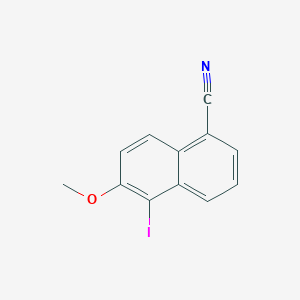

5-Iodo-6-methoxynaphthalene-1-carbonitrile

Description

Significance of Substituted Naphthalenes in Modern Organic Chemistry and Materials Science

Substituted naphthalenes are pivotal in numerous scientific and industrial fields. google.com Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. google.com In materials science, naphthalene-based compounds are utilized in the production of polymers, resins, and advanced materials like organic light-emitting diodes (OLEDs). researchgate.netrsc.org The rigid, planar structure of the naphthalene (B1677914) ring, combined with its electron-rich nature, makes it an excellent platform for creating molecules with tailored functionalities.

Strategic Importance of Iodine, Methoxy (B1213986), and Carbonitrile Functional Groups in Naphthalene Systems

The specific functional groups attached to the naphthalene core in 5-Iodo-6-methoxynaphthalene-1-carbonitrile each play a crucial role in defining its chemical behavior.

Iodine: The iodo group is a versatile functional group in organic synthesis. Its presence on the naphthalene ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net This allows for the facile introduction of a wide range of substituents, enabling the construction of more complex molecules. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution and organometallic reactions. researchgate.net

Methoxy Group: The methoxy group (-OCH3) is an electron-donating group. Its presence on the naphthalene ring increases the electron density of the aromatic system, influencing its reactivity in electrophilic aromatic substitution reactions. The position of the methoxy group can direct incoming electrophiles to specific positions on the ring. Furthermore, the methoxy group can be cleaved to a hydroxyl group, providing another point for functionalization.

Carbonitrile Group: The carbonitrile or cyano group (-C≡N) is a strong electron-withdrawing group. It significantly influences the electronic properties of the naphthalene ring, making the aromatic system more electron-deficient. The nitrile group itself can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

Overview of Research Trajectories for Halogenated Naphthalene Derivatives

Research into halogenated naphthalene derivatives is a dynamic and evolving field. Scientists are exploring their use in a variety of applications, from pharmaceuticals to materials science. Halogenation of the naphthalene core can be used to fine-tune the electronic properties of the molecule, which is particularly important in the development of organic semiconductors and other electronic materials. Studies have shown that the type and position of the halogen atom can significantly impact the molecule's packing structure in the solid state, which in turn affects its charge transport properties. Furthermore, halogenated naphthalenes are important intermediates in the synthesis of more complex molecules, as the halogen atom provides a convenient handle for further chemical modification.

Scope and Academic Relevance of the Research Outline on this compound

While extensive research exists on substituted naphthalenes as a broad class of compounds, detailed studies focusing specifically on this compound are limited in publicly accessible literature. This particular compound, with its unique combination of iodo, methoxy, and carbonitrile functional groups, represents a potentially valuable but underexplored building block in organic synthesis. Its structure suggests its utility as an intermediate in the preparation of more complex, highly functionalized naphthalene derivatives for applications in medicinal chemistry and materials science. Further research into the synthesis, reactivity, and properties of this compound is warranted to fully unlock its potential.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Synonym | 6-Methoxy-5-iodo-1-cyanonaphthalene |

| CAS Number | 103604-48-4 |

| Molecular Formula | C12H8INO |

| Molecular Weight | 309.1 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMJKHNLPGQGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC(=C2C=C1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559178 | |

| Record name | 5-Iodo-6-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103604-48-4 | |

| Record name | 5-Iodo-6-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile and Its Precursors

Retrosynthetic Analysis of the 5-Iodo-6-methoxynaphthalene-1-carbonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves the deconstruction of a target molecule through a series of imaginary steps, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.innumberanalytics.com This process simplifies a complex target into progressively smaller and more readily available starting materials. lkouniv.ac.in

Disconnection Strategies for C-I, C-O, and C-C(N) Bonds

The strategic disconnection of bonds within the target molecule is guided by the presence and reactivity of its functional groups. numberanalytics.comnumberanalytics.com For this compound, the key bonds for disconnection are those connected to the heteroatoms (Iodine and Oxygen) and the cyano group. bham.ac.ukscripps.edu Bonds to heteroatoms are often ideal for disconnection as they correspond to reliable bond-forming reactions. bham.ac.ukslideshare.net

C-I Bond Disconnection: The carbon-iodine bond is a prime candidate for a one-group C-X disconnection. slideshare.net This corresponds to an electrophilic aromatic substitution, specifically an iodination reaction. This is a common and effective method for introducing halogens onto an aromatic ring.

C-O Bond Disconnection: The bond between the naphthalene (B1677914) core and the methoxy (B1213986) group's oxygen is another C-X disconnection. slideshare.net This disconnection points to a Williamson ether synthesis, a robust reaction involving a naphthol (or its corresponding anion) and a methylating agent.

C-C(N) Bond Disconnection: The carbon-carbon bond involving the nitrile group is more complex. A direct disconnection is not feasible. Instead, a Functional Group Interconversion (FGI) is the preferred strategy. lkouniv.ac.in The nitrile group can be retrosynthetically derived from several other functional groups. Common precursors include a primary amide (via dehydration), a carboxylic acid, or a primary amine (via the Sandmeyer reaction). Each FGI leads to a different precursor and, consequently, a different synthetic route.

The following table summarizes the primary disconnection strategies for the target molecule.

Table 1: Disconnection Strategies for this compound

| Bond Disconnected | Retrosynthetic Operation | Precursor Molecule | Forward Reaction Type |

|---|---|---|---|

| C5–I | One-Group C-X Disconnection | 6-methoxy-naphthalene-1-carbonitrile | Electrophilic Iodination |

| C6–O | One-Group C-X Disconnection | 5-Iodo-6-hydroxynaphthalene-1-carbonitrile | Williamson Ether Synthesis |

| C1–CN | Functional Group Interconversion (FGI) | 5-Iodo-6-methoxynaphthalene-1-carboxamide | Dehydration |

| C1–CN | Functional Group Interconversion (FGI) | 5-Iodo-6-methoxynaphthalene-1-carbaldehyde | Conversion to Nitrile |

Computational Approaches to Retrosynthesis in Naphthalene Chemistry

Modern synthetic planning is increasingly aided by computational tools that can navigate the immense complexity of retrosynthetic analysis. acs.org Software platforms like Synthia™ (formerly Chematica) and Reaxys Retrosynthesis employ vast reaction databases and sophisticated algorithms to propose viable synthetic routes. acs.org

For a molecule like this compound, a computational approach would involve:

Inputting the Target Structure: The chemist provides the structure of the target molecule.

Algorithmic Disconnection: The software applies a library of known and predicted reaction rules to perform disconnections, generating a tree of possible precursors.

Route Ranking: The generated pathways are scored based on various metrics, such as the number of steps, predicted yield, cost of starting materials, and reaction conditions. acs.org

Expert Review: The chemist evaluates the top-scoring routes for experimental feasibility and strategic soundness.

These tools have demonstrated the ability to generate practical and sometimes novel synthetic pathways for complex targets, including active pharmaceutical ingredients (APIs). acs.org By analyzing the specific functionalities on the naphthalene scaffold, these programs can suggest optimal sequences for introducing the iodo, methoxy, and cyano groups, taking into account the directing effects of existing substituents in electrophilic substitution reactions.

Direct and Stepwise Synthesis Approaches to this compound

The construction of the target molecule can be approached through two general strategies: functionalizing a pre-existing naphthalene core in a stepwise manner or building the substituted naphthalene ring system from simpler acyclic or monocyclic precursors.

Naphthalene Core Construction Methodologies

While functionalizing a simple naphthalene is common, constructing the core itself offers a powerful way to install substituents with high regioselectivity from the outset. A variety of methods for synthesizing the naphthalene skeleton have been developed. nih.gov

[4+2] Cycloaddition: The Diels-Alder reaction provides a convergent route to form the second ring of the naphthalene system. nih.gov

Annulation Reactions: These involve the formation of a new ring onto an existing one. This includes transition-metal-catalyzed reactions of aryl halides with alkynes and the Dötz reaction involving Fischer carbenes. nih.gov

Haworth Synthesis: A classical method involving the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), followed by reduction, intramolecular cyclization, and aromatization to form the naphthalene core. wordpress.com

Electrophilic Cyclization: Substituted naphthalenes, including iodonaphthols, can be prepared regioselectively via the 6-endo-dig electrophilic cyclization of specifically designed arene-containing propargylic alcohols. nih.gov

Photochemical Cycloaddition: Modern methods, such as visible-light-driven photoredox [4+2] cycloadditions of sulfoxonium ylides with alkenes, can be used to assemble tetralone scaffolds, which are direct precursors to naphthalenes. acs.org

Electrophilic Aromatic Substitution Strategies for Naphthalene Ring Formation

Electrophilic aromatic substitution (EAS) is arguably the most fundamental reaction type in naphthalene chemistry. wordpress.com It is crucial both for the formation of the ring system (via intramolecular cyclization) and for its subsequent functionalization. Naphthalene is more reactive than benzene in EAS reactions. libretexts.orgvedantu.com

The orientation of substitution on the naphthalene ring is highly dependent on reaction conditions and the nature of the electrophile. libretexts.org

Kinetic vs. Thermodynamic Control: Substitution at the C1 (α) position is generally favored kinetically because the carbocation intermediate is better stabilized by resonance, allowing one benzene ring to remain fully aromatic. wordpress.comlibretexts.org Substitution at the C2 (β) position is often the thermodynamically more stable product and can be favored at higher temperatures, as seen in sulfonation reactions. libretexts.orgscribd.com For example, sulfonation at 80°C yields primarily 1-naphthalenesulfonic acid, while at 160°C, the product is 2-naphthalenesulfonic acid. wordpress.comscribd.com

Regioselectivity in Halogenation and Nitration: Reactions like bromination and nitration typically yield the 1-substituted product as the major isomer due to the kinetic preference for α-attack. vedantu.comscribd.com

In a stepwise synthesis of this compound on a pre-formed core, the existing substituents would direct subsequent substitutions. An activating, ortho-para directing group like a methoxy group would strongly influence the position of incoming electrophiles, a critical consideration for installing the iodo and cyano (or its precursor) groups in the correct positions. For example, Friedel-Crafts acylation, a key C-C bond-forming reaction, is sensitive to the solvent used; in carbon disulfide, the 1-isomer is the main product, whereas in nitrobenzene, the 2-isomer dominates. libretexts.org Careful selection of the reaction sequence and conditions is therefore paramount.

Table 3: Summary of Regioselectivity in Naphthalene Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product | Governing Factor |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Standard | 1-Nitronaphthalene (B515781) vedantu.com | Kinetic Control wordpress.comlibretexts.org |

| Halogenation (Br₂, Cl₂) | No catalyst needed | 1-Halonaphthalene vedantu.com | Kinetic Control wordpress.comlibretexts.org |

| Sulfonation | ~80 °C | 1-Naphthalenesulfonic acid wordpress.comscribd.com | Kinetic Control |

| Sulfonation | ~160-180 °C | 2-Naphthalenesulfonic acid wordpress.comscribd.com | Thermodynamic Control |

| Friedel-Crafts Acylation | CS₂ (solvent) | 1-Acylnaphthalene libretexts.org | Kinetic Control |

Cycloaddition and Annulation Routes to Naphthalene Derivatives

The construction of the core naphthalene scaffold is a foundational step in the synthesis of complex derivatives. Cycloaddition and annulation reactions represent powerful strategies for assembling this bicyclic aromatic system from simpler, acyclic, or monocyclic precursors. These methods offer a high degree of control over the substitution pattern of the resulting naphthalene ring, which is crucial for the efficient synthesis of specifically functionalized targets.

One prominent approach is the [4+2] cycloaddition, or Diels-Alder reaction, which can form the naphthalene system in a single, convergent step. Variations of this strategy have been developed to accommodate a wide range of functionalities. More recently, visible-light energy-transfer catalysis has enabled the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules themselves with vinyl benzenes, creating sp³-rich three-dimensional structures. rsc.org This highlights the versatility of cycloaddition pathways in modern organic synthesis.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also central to naphthalene synthesis. These can include:

Lewis acid-catalyzed annulations: For instance, the reaction of Donor-Acceptor (D-A) cyclobutanes with 2-naphthols can lead to highly functionalized naphthalene-fused oxepines. researchgate.netbohrium.com This proceeds through a ring-opening of the cyclobutane (B1203170) followed by an intramolecular cyclization. bohrium.com

Electrophilic cyclization: Substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like I₂, ICl, or NBS. nih.gov This method is tolerant of various functional groups and allows for precise placement of substituents. For example, the cyclization of 2-naphthyl alkynol occurs selectively at the C1 position of the naphthalene ring. nih.gov

Skeletal Editing: Innovative methods involve the transmutation of atoms within a heterocyclic framework. A recently developed protocol achieves a nitrogen-to-carbon single-atom transmutation in isoquinolines using a phosphonium (B103445) ylide as the carbon source, providing direct access to a variety of substituted naphthalenes. nih.gov

These strategies provide diverse and regioselective routes to polysubstituted naphthalenes, which serve as key precursors for the target compound, this compound. rsc.orgnih.gov

Table 1: Comparison of Selected Annulation Strategies for Naphthalene Synthesis

| Methodology | Precursors | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Electrophilic Cyclization nih.gov | Arene-containing propargylic alcohols | I₂, ICl, NBS, PhSeBr | Mild conditions, high regioselectivity, good functional group tolerance. |

| Lewis Acid-Catalyzed Annulation bohrium.com | Donor-Acceptor (D-A) cyclobutanes, 2-naphthols | Ga(OTf)₃, NBS/DBU | Mild conditions, access to complex fused systems. |

| Nitrogen-to-Carbon Transmutation nih.gov | Substituted isoquinolines | Phosphonium ylide | Skeletal editing, direct access to substituted naphthalenes from heterocycles. |

Introduction and Regioselective Functionalization of Iodine, Methoxy, and Carbonitrile Moieties

Once the naphthalene core is established, the precise installation of the iodo, methoxy, and carbonitrile functional groups is required. The challenge lies in controlling the regioselectivity of these installations to achieve the specific 5-iodo, 6-methoxy, and 1-carbonitrile substitution pattern. The electronic properties of the naphthalene ring and the influence of existing substituents heavily dictate the position of subsequent functionalization. Therefore, developing directed and regiospecific protocols is essential for an efficient synthetic route.

Directed Iodination Protocols for Naphthalene Systems

The introduction of iodine onto an aromatic ring is a critical step for enabling further transformations, such as cross-coupling reactions. Directed iodination protocols are employed to control the position of the incoming iodine atom. For naphthalene systems, electrophilic iodination is a common strategy. The regioselectivity is governed by the electronic and steric effects of substituents already present on the ring.

In the absence of strong directing groups, electrophilic substitution on naphthalene typically favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stabilization of the carbocation intermediate. To achieve specific iodination at the C5 position, the synthesis may rely on a precursor that already contains directing groups. For instance, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) are effective oxidants and iodine sources in palladium-catalyzed C-H functionalization reactions, though controlling site selectivity between different positions can be challenging. researchgate.net Electrophilic cyclization of specifically designed arene-containing alkynes with molecular iodine (I₂) can also yield iodo-substituted naphthalenes with high regiocontrol. nih.gov

Regiospecific Methoxy Group Installation Techniques

The installation of a methoxy group at the C6 position of the naphthalene ring requires regiospecific methods. The choice of strategy often depends on the available precursors. If a hydroxyl group is present at the C6 position (a 6-naphthol derivative), a straightforward Williamson ether synthesis with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base is typically effective.

Alternatively, metalation followed by reaction with an electrophilic oxygen source can be used. However, the regiochemistry of metalation on naphthalenes is complex. For 2-methoxynaphthalene, metalation with superbases occurs exclusively at the C3 position, as attack at the C1 (peri) position is disfavored due to steric repulsion and coordination effects. researchgate.net This highlights the need to carefully select the precursor and reaction conditions to direct functionalization to the desired C6 position. In the synthesis of some complex molecules, alkoxy groups are incorporated early in the synthesis of the naphthalene ring itself, for example, to stabilize cyclophane structures through donor-acceptor interactions. nih.govacs.org

Carbonitrile Group Introduction and Derivatization from Precursors

The carbonitrile (–C≡N) group is a versatile functional group that can be introduced onto the naphthalene ring through several methods. libretexts.org When it is the principal functional group on a ring, the suffix "-carbonitrile" is added to the name of the parent ring, with the carbon of attachment numbered as C1. libretexts.org

Common methods for its introduction at the C1 position include:

Sandmeyer Reaction: This classic method involves the diazotization of a 1-aminonaphthalene derivative with a nitrite (B80452) source (e.g., NaNO₂) in acidic conditions, followed by treatment with a copper(I) cyanide salt. This is often a reliable method for introducing a nitrile group onto an aromatic ring.

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halide) is present at the C1 position and the ring is sufficiently activated, direct displacement with a cyanide salt (e.g., NaCN or KCN) can be achieved. This reaction is often facilitated by palladium or copper catalysts.

From an Aldehyde or Carboxylic Acid: A 1-naphthaldehyde (B104281) precursor can be converted to the corresponding oxime, which is then dehydrated to yield the nitrile. Similarly, a 1-naphthoic acid can be converted to a primary amide, which is subsequently dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA) to afford the 1-carbonitrile. libretexts.org

The nitrile group itself is electrophilic at the carbon atom and can undergo further reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, the aryl iodide at the C5 position serves as an excellent handle for such transformations. Palladium-catalyzed reactions, in particular, are widely used to modify aryl halides with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Aryl Iodides

The Suzuki-Miyaura coupling reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov For a substrate like this compound, the aryl iodide at C5 is the reactive site. The reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position.

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the naphthalene derivative.

Transmetalation: The organic group from the boron reagent (e.g., an arylboronic acid or boronate ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Aryl iodides are generally more reactive than the corresponding bromides or chlorides. Studies on the Suzuki-Miyaura coupling of bromo- and dibromonaphthalenes have shown that the electronic nature of the substituents on the boronic acid can significantly influence reaction yields, with electron-donating groups often leading to higher efficiency. researchgate.net Copper-catalyzed Suzuki-Miyaura couplings have also emerged as an alternative to palladium-based systems for reacting aryl iodides with aryl boronate esters. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Component | Examples | Purpose/Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, dppf, Phenanthroline | Stabilizes the palladium center and modulates its reactivity. |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronate esters (Ar-B(pin)) | Source of the new carbon fragment. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DME, THF/H₂O | Solubilizes reactants and influences reaction rate and selectivity. |

Transition-Metal-Free Synthetic Routes and Arylation Reactions Involving Iodine

While transition-metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal in sustainable chemistry. For the functionalization of iodo-naphthalenes, reactions involving hypervalent iodine reagents are particularly relevant. Diaryliodonium salts have emerged as versatile arylating agents capable of forming C-C and C-heteroatom bonds without a metal catalyst. beilstein-journals.orgnih.gov These reagents are typically stable, water-soluble, and highly reactive towards a wide range of nucleophiles. nih.gov

The mechanism of these arylations can proceed through several pathways. One common route involves ligand coupling, where the nucleophile attacks the iodine center, followed by reductive elimination to form the arylated product and an iodoarene byproduct. acs.orgnih.gov Alternatively, under specific conditions, diaryliodonium salts can act as sources of aryl radicals or arynes, further expanding their synthetic utility. acs.orgnih.gov

This methodology is highly applicable to the synthesis of precursors for this compound. For example, a methoxy-substituted naphthalene could be arylated using a diaryliodonium salt. Conversely, an iodo-naphthalene can be converted into a diaryliodonium salt in situ and then reacted with various nucleophiles, including cyanide, alkoxides, and amines. beilstein-journals.orgacs.org This approach avoids potential issues associated with metal catalysis, such as product contamination and DNA degradation in biological applications, making it an attractive "green" alternative. nih.gov

Table 3: Examples of Transition-Metal-Free Arylations with Diaryliodonium Salts

| Diaryliodonium Salt | Nucleophile/Substrate | Conditions | Bond Formed | Reference |

|---|---|---|---|---|

| Diphenyliodonium Triflate | Phenols | KOtBu, Room Temp | C(sp²)-O | beilstein-journals.org |

| Diaryl(mesityl)iodonium Salts | α-Nitro Derivatives | K₂CO₃, 2h | C(sp³)-C(sp²) | beilstein-journals.org |

| Diaryliodonium Salts | Indoles | DMF, 100 °C | C(sp²)-C(sp²) | acs.org |

| Diaryliodonium Salts | Pyrazoles | aq. NH₃, Room Temp | N-C(sp²) | nih.gov |

Electrochemical Synthesis Methods for Naphthalene Derivatives

Electrochemical synthesis represents a green and powerful technology that uses electricity to drive chemical transformations, often avoiding harsh reagents and reducing waste. rsc.orggre.ac.uk This approach can be applied to the synthesis and functionalization of naphthalene derivatives through anodic oxidation or cathodic reduction. gre.ac.uk

For a molecule like this compound, electrosynthesis could be envisioned for several key steps. One of the most challenging transformations, the introduction of a nitrile group, can potentially be achieved via electrochemical C-H cyanation. rsc.orgchemrxiv.org Studies have shown that acetonitrile (B52724) can serve as both the solvent and a non-toxic cyanation reagent under catalyst-free electrochemical conditions for the direct cyanation of imine derivatives. rsc.orgchemrxiv.org Applying this concept to an appropriately functionalized naphthalene precursor could provide a direct route to the carbonitrile moiety.

Furthermore, electrochemical methods can be used to modify existing substituents. For example, anodic oxidation of methyl-substituted arenes (like a methoxytolylnaphthalene precursor) can lead to the formation of aldehydes, which are versatile synthetic handles. gre.ac.uk The reactivity in electrosynthesis is controlled by the applied potential and the electrode materials, allowing for a degree of selectivity. For instance, in a molecule with multiple functional groups, the one with the lowest oxidation or reduction potential can be targeted. The electrochemical behavior of naphthalene derivatives has been investigated, providing a basis for designing targeted synthetic transformations. researchgate.netiucr.org

Table 4: Representative Electrochemical Transformations of Aromatic Compounds

| Substrate | Reagent/Conditions | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Imine Derivatives | Acetonitrile, Carbon/Magnesium electrodes | C-H Cyanation | Catalyst-free, non-toxic cyanide source | rsc.orgchemrxiv.org |

| Toluene Derivatives | Methanol, Anodic oxidation | Side-chain oxidation to aldehyde (via acetal) | Green oxidation method | gre.ac.uk |

| Carboxylic Acids | Anodic oxidation | Decarboxylation (Kolbe or Hofer-Moest) | Generation of radicals or carbocations | gre.ac.uk |

| 2-Methoxynaphthalene | Cyclic Voltammetry study | Characterization of redox behavior | Foundation for electrosynthesis design | researchgate.net |

Photochemical and Radical-Mediated Synthetic Pathways

Photochemical reactions, governed by the principle that light must be absorbed for a reaction to occur (Grotthuss-Draper law), offer unique pathways for bond formation. msu.edu The iodo-substituent in precursors to this compound is an excellent handle for radical-mediated transformations. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with UV light to generate an aryl radical. This highly reactive intermediate can then participate in a variety of synthetic transformations.

Aryl radicals generated from iodoarenes can be trapped by radical acceptors or participate in cyclization and addition reactions. organic-chemistry.org For instance, metal-free borylation of aryl iodides can proceed via a radical mechanism involving a single-electron transfer (SET) to the aryl iodide, forming an aryl radical that subsequently reacts to form an arylboronic ester. organic-chemistry.org This provides a metal-free route to versatile boronic ester intermediates from iodo-naphthalenes.

Modern photoredox catalysis has further expanded the scope of these reactions, using visible light and a photocatalyst to generate radicals under exceptionally mild conditions. acs.org For example, nitrogen-centered radicals can be generated from amides and used in intramolecular cyclizations. acs.org Similarly, the photochemistry of naphthalene diimides has been studied, showing that they can be photoreduced to anion radicals, which can then initiate further radical chemistry. nih.gov These photochemical and radical-based strategies provide powerful, and often complementary, approaches to the transition-metal-catalyzed methods for functionalizing the naphthalene core. nih.gov

Table 5: Examples of Photochemical and Radical-Mediated Reactions

| Substrate Type | Activation Method | Radical Generated | Application | Reference |

|---|---|---|---|---|

| Aryl Iodides | SET reagent, 105 °C | Aryl Radical | Metal-free borylation | organic-chemistry.org |

| Diaryliodonium Salts | Photoredox Catalysis (visible light) | Aryl Radical | C-H arylation of heterocycles | nih.gov |

| Naphthalene Diimides | UV Irradiation (>300 nm) | Anion Radical | Generation of solvent radicals | nih.gov |

| Benzamides | Photoredox Catalysis (Ir catalyst) | Amidyl Radical | Alkene carboamination | acs.org |

| Alkanes | Light-induced chlorination | Chain reaction | High quantum yield chlorination | msu.edu |

Compound Index

Chemical Reactivity and Transformation Mechanisms of 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety is the principal site of reactivity in the molecule. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making iodine an excellent leaving group in several reaction classes. This characteristic allows 5-Iodo-6-methoxynaphthalene-1-carbonitrile to serve as a versatile precursor in organic synthesis.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. However, unlike aliphatic SN1 and SN2 reactions, these substitutions on aromatic rings have specific mechanistic requirements. chemsrc.com

The most common pathway, the SNAr mechanism, involves a two-step addition-elimination process. orgsyn.org In this mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. chemsrc.com For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemsrc.comorgsyn.org In this compound, the strongly electron-withdrawing cyano (-CN) group is on a separate ring from the iodo leaving group and is not in a direct ortho or para position to activate it in the classical sense. While the cyano group deactivates the ring system toward electrophilic attack, its influence might not be sufficient to significantly promote the formation of a Meisenheimer complex at the C-5 position. Recent studies have also provided evidence for concerted SNAr mechanisms that bypass a discrete Meisenheimer intermediate, although these are also subject to the electronic influences on the ring. rsc.org

An alternative pathway for nucleophilic substitution on aryl iodides is the radical nucleophilic aromatic substitution (SRN1) mechanism. orgsyn.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. This intermediate then fragments, losing an iodide ion to generate an aryl radical. The aryl radical subsequently reacts with the incoming nucleophile to form a new radical anion, which propagates the chain. This mechanism does not require the strong electronic activation by ortho/para electron-withdrawing groups that the SNAr pathway does and is a viable route for unactivated aryl halides, particularly iodides.

Table 1: Comparison of Plausible Nucleophilic Aromatic Substitution Mechanisms

| Mechanism | Key Intermediate | Requirement for this compound | Favored By |

|---|---|---|---|

| SNAr (Addition-Elimination) | Meisenheimer Complex chemsrc.com | Strong electron-withdrawing group ortho/para to iodine chemsrc.com | Highly polar solvents; strong nucleophiles. |

| SRN1 (Radical-Nucleophilic) | Aryl Radical Anion, Aryl Radical | No strong activation needed; suitable for aryl iodides. | Photochemical or solvated electron initiation; radical scavengers inhibit the reaction. |

| Benzyne (Elimination-Addition) | Naphthalyne | Strong base to deprotonate hydrogen adjacent to iodine. | Extremely strong bases (e.g., NaNH2). |

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring, typically hydrogen, with an electrophile. The reaction proceeds via a high-energy cationic intermediate (an arenium ion or sigma complex), and the rate is highly sensitive to the substituents already on the ring.

In this compound, the substituents have competing effects on the naphthalene (B1677914) ring's reactivity towards electrophiles.

Methoxy (B1213986) Group (-OCH3): This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density via resonance.

Cyano Group (-CN): This is a strong deactivating group, withdrawing electron density from the ring inductively and via resonance, and is a meta-director.

Iodo Group (-I): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because they can donate electron density through resonance.

A notable reaction in this class is ipso substitution, where the incoming electrophile displaces a substituent other than hydrogen. The carbon-iodine bond is susceptible to this type of attack, and the iodo group can be replaced by an incoming electrophile (as I+). This is often an undesired side reaction but can be exploited synthetically.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OCH3 | Electron-donating (resonance) > Electron-withdrawing (inductive) | Activating | Ortho, Para |

| -CN | Electron-withdrawing (resonance and inductive) | Deactivating | Meta |

| -I | Electron-withdrawing (inductive) > Electron-donating (resonance) | Deactivating | Ortho, Para |

The aryl iodide functionality makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The high reactivity of the C-I bond in oxidative addition steps makes aryl iodides preferred substrates for catalysts, most commonly those based on palladium.

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.

The mechanism of these cross-coupling reactions typically involves a catalytic cycle centered on the transition metal (e.g., Palladium). The cycle generally consists of three main steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl iodide (this compound), inserting into the carbon-iodine bond to form a high-valent palladium(II) intermediate.

Transmetalation (for couplings like Suzuki or Stille) or Carbopalladation (for Heck): The second coupling partner (e.g., the organoboron compound) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond and regenerating the active palladium(0) catalyst, which re-enters the cycle. The choice of ligand on the palladium catalyst is crucial for stabilizing the metal center and facilitating these steps.

While most cross-coupling reactions are believed to proceed through the organometallic catalytic cycles described above, the involvement of radical intermediates has been identified in certain cases. As previously discussed under nucleophilic substitution, the SRN1 pathway proceeds entirely through radical intermediates. In the context of some transition-metal-catalyzed reactions, single-electron transfer (SET) processes can initiate radical pathways that may compete with or be part of the main catalytic cycle. The formation of an aryl radical from this compound could lead to alternative or side products.

Aryl halides can undergo elimination reactions in the presence of a very strong base to form highly reactive intermediates known as arynes (or benzynes). For this compound, treatment with a potent base like sodium amide (NaNH2) could potentially abstract a proton from one of the carbons adjacent to the iodo-substituted carbon (C-4). Subsequent elimination of hydrogen iodide (HI) would generate a highly strained "naphthalyne" intermediate containing a formal triple bond within the aromatic ring.

This naphthalyne intermediate is a powerful electrophile and will rapidly react with any available nucleophiles in the reaction mixture, or undergo pericyclic reactions like [4+2] cycloadditions. This method allows for the introduction of substituents in positions that may not be accessible through other substitution pathways.

An extensive review of scientific literature and chemical databases reveals a significant lack of specific studies on the chemical reactivity and transformation mechanisms of This compound . While the functional groups present in the molecule—iodide, methoxy, and carbonitrile—are well-understood in organic chemistry, documented research detailing their reactions specifically on this naphthalene scaffold is not publicly available. Safety Data Sheets for the compound explicitly state that reactivity data is not available. chemicalbook.in

Therefore, it is not possible to provide a detailed, evidence-based article on the specific reaction mechanisms, such as O-demethylation, hydrolysis, or reduction, for this compound itself. The generation of such an article would require speculation from the general behavior of these functional groups on other molecules, which would not meet the required standards of scientific accuracy for this specific, unstudied compound.

General Reactivity Principles of Constituent Functional Groups

While specific data is absent for the target molecule, the expected reactivity can be inferred from the general behavior of its functional groups. This section provides a brief overview of these principles, which have not been specifically tested or verified for this compound.

Reactions Involving the Methoxy Group

O-Demethylation: The methoxy group (-OCH₃) on an aromatic ring can typically be cleaved to form a hydroxyl group (-OH) using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This process, known as O-demethylation, is a common strategy in the synthesis of phenols. molbase.com The reaction proceeds via nucleophilic attack on the methyl group or through protonation of the ether oxygen followed by cleavage.

Transformations of the Carbonitrile Functional Group

Hydrolysis to Carboxylic Acids: The carbonitrile (or nitrile, -C≡N) group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. chemicalbook.in Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water. chemicalbook.in The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis uses a strong base, like sodium hydroxide, to attack the electrophilic carbon, also forming an amide intermediate before yielding a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. chemicalbook.in

Reduction to Amines and Imines: Nitriles can be reduced to primary amines (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. The use of a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can often stop the reduction at the imine stage, which is then hydrolyzed to an aldehyde upon aqueous workup. Catalytic hydrogenation is another common method for reducing nitriles to primary amines.

Nucleophilic Addition Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents (R-MgBr) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a valuable method for carbon-carbon bond formation.

Summary Table of General Reactions

| Functional Group | Reaction Type | Reagents | Potential Product |

| Methoxy | O-Demethylation | BBr₃, HBr | Phenol |

| Carbonitrile | Hydrolysis | H₃O⁺ or NaOH (aq), heat | Carboxylic Acid |

| Carbonitrile | Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Carbonitrile | Reduction | 1. DIBAL-H 2. H₂O | Aldehyde |

| Carbonitrile | Nucleophilic Addition | 1. R-MgBr 2. H₂O | Ketone |

Note: The reactions listed in the table represent general transformations for these functional groups and have not been specifically reported for this compound. The feasibility and outcome of these reactions on the target compound are unknown.

Cross-Coupling Reagent in C-C and C-Heteroatom Bond Formation

Multi-Component Reactions and Cascade Processes Involving this compound

There is no available scientific literature detailing the use of this compound as a substrate in multi-component reactions (MCRs) or cascade processes. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, and cascade reactions, which entail a series of intramolecular reactions, are powerful tools in modern organic synthesis for building molecular complexity efficiently.

The functional groups present in this compound, such as the aryl iodide and the nitrile, are often employed in such reactions. For instance, the iodo group could potentially undergo a sequence of metal-catalyzed cross-coupling reactions within a cascade, while the nitrile group could be a precursor for the formation of heterocycles in MCRs. However, no studies have been published that demonstrate these applications for this specific molecule.

Due to the absence of research data, a data table of reaction examples and yields cannot be provided.

Stereochemical Considerations in Reactivity and Asymmetric Transformations (if applicable to chiral derivatives)

There is no information available in the scientific literature regarding the stereochemical aspects of the reactivity of this compound or its chiral derivatives. Asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, have not been reported for this compound.

Research in this area would typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, or the synthesis of chiral derivatives of this compound and the study of their stereoselective reactions. The absence of such studies means that no data on enantiomeric excess, diastereomeric ratios, or specific rotations can be presented.

Therefore, a data table detailing stereoselective transformations is not applicable.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing granular information about the chemical environment of magnetically active nuclei. For 5-Iodo-6-methoxynaphthalene-1-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary evidence for the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration). The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding environment.

For this compound, the expected chemical shifts are influenced by the electron-donating methoxy (B1213986) (-OCH₃) group, the electron-withdrawing cyano (-CN) group, and the anisotropic and heavy-atom effects of the iodine atom. The methoxy protons would appear as a sharp singlet, while the aromatic protons on the naphthalene (B1677914) ring would exhibit complex splitting patterns due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as direct experimental data is not publicly available. Actual values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.4 - 7.6 | Doublet |

| H-3 | 7.7 - 7.9 | Doublet of doublets |

| H-4 | 8.0 - 8.2 | Doublet |

| H-7 | 7.2 - 7.4 | Singlet (or narrow doublet) |

| H-8 | 8.3 - 8.5 | Singlet (or narrow doublet) |

| -OCH₃ | 3.9 - 4.1 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and substituent effects. organicchemistrydata.orgresearchgate.netchemicalbook.com Actual values may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 130 - 135 |

| C-3 | 128 - 132 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 90 - 95 |

| C-6 | 155 - 160 |

| C-7 | 115 - 120 |

| C-8 | 130 - 135 |

| C-8a | 130 - 135 |

| -CN | 117 - 120 |

| -OCH₃ | 55 - 60 |

To definitively assign these resonances and confirm the connectivity, a series of 2D NMR experiments are crucial. princeton.edusdsu.eduyoutube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, and H-3 with H-4), confirming their positions on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. sdsu.eduyoutube.com This allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-4 bonds) between carbons and protons. sdsu.edue-bookshelf.de It is vital for identifying quaternary carbons (like C-1, C-4a, C-5, C-6, C-8a, and the cyano carbon) by their correlations to nearby protons. For instance, the methoxy protons would show an HMBC correlation to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the relative positions of substituents. A NOESY correlation would be expected between the methoxy protons and the aromatic proton at C-7, and between the H-8 proton and the iodine at C-5 (via its influence on relaxation).

Deuterium (²H) NMR can be a powerful tool in isotopic labeling studies to trace metabolic pathways or elucidate reaction mechanisms. acs.org In the context of this compound, selective deuteration at specific positions could be used to simplify complex ¹H NMR spectra or to probe site-specific interactions. armar-europa.deunl.ptnih.govnih.gov For instance, synthesizing a deuterated analog would allow for the study of kinetic isotope effects in reactions involving this compound. The use of deuterated solvents is also a standard practice in NMR to avoid large solvent signals in the spectrum. armar-europa.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. caltech.edu The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond vibrations (stretching, bending), making these methods excellent for identifying functional groups. scispace.com

For this compound, key vibrational bands would confirm the presence of its characteristic functional groups.

Table 3: Characteristic IR and Raman Bands for this compound (Note: These are predicted frequency ranges based on known data for similar functional groups. scispace.comnist.gov)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile (-C≡N) | C≡N stretch | 2220 - 2240 | Strong | Strong |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium-Strong | Strong |

| Methoxy (-OCH₃) | C-H stretch (sp³) | 2850 - 3000 | Medium | Medium |

| Methoxy (-OCH₃) | C-O stretch | 1020 - 1075 (asym), 1200-1275 (sym) | Strong | Weak |

| Aromatic C-H | C-H stretch (sp²) | 3000 - 3100 | Medium-Weak | Strong |

| Aromatic C-H | C-H out-of-plane bend | 700 - 900 | Strong | Weak |

| C-I | C-I stretch | 500 - 600 | Medium-Strong | Strong |

The strong, sharp absorption around 2230 cm⁻¹ in the IR spectrum would be a definitive indicator of the nitrile group. The various C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy ether and the C-I stretching vibration at lower wavenumbers would also be characteristic features.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. nih.govmt.com The naphthalene core is an excellent chromophore, and its absorption and emission properties are modulated by its substituents.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions due to π→π* transitions within the aromatic system. utoronto.ca The presence of the methoxy (auxochrome) and cyano groups, along with the iodine atom, would cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. Naphthalene derivatives are known for their fluorescence, and this compound is expected to be emissive, although the heavy iodine atom may lead to some quenching of fluorescence via intersystem crossing. mdpi.comresearchgate.net

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands change with the polarity of the solvent. mdpi.comresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. For molecules with significant intramolecular charge transfer (ICT) character, such as naphthalenes with donor and acceptor groups, solvatochromism can be pronounced. mdpi.com

In this compound, the methoxy group acts as an electron donor and the nitrile group as an electron acceptor. This donor-acceptor substitution pattern on the naphthalene ring suggests that the molecule could exhibit solvatochromic behavior. acs.org A study of its absorption and fluorescence spectra in a range of solvents with varying polarity would likely reveal a bathochromic (red) shift in the emission maximum as solvent polarity increases, which is characteristic of an excited state with a larger dipole moment than the ground state. This sensitivity to the local environment makes such compounds interesting as potential fluorescent probes. nih.gov

Intersystem Crossing and Triplet State Characterization

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is largely governed by the strength of spin-orbit coupling (SOC), which facilitates the formally forbidden spin flip. For this compound, the presence of a heavy iodine atom is expected to significantly enhance the rate of intersystem crossing. This phenomenon, known as the "heavy-atom effect," increases spin-orbit coupling and promotes the population of triplet states.

The study of similar molecules, such as nitronaphthalene derivatives, has shown that the introduction of certain functional groups can promote ISC, leading to very weak fluorescence as the excited state energy is efficiently transferred to the triplet manifold. researchgate.net The rate of ISC and the subsequent lifetime of the triplet state are critical parameters in the photophysical behavior of a molecule. Theoretical investigations into related aromatic systems suggest that the formation of the triplet state can occur on ultrafast timescales, sometimes within hundreds of femtoseconds, and is dependent on the energy gap between the singlet and triplet states. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, HRMS would distinguish its unique formula (C₁₂H₈INO) from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₂H₈INO | Monoisotopic | 308.9651 |

| C₁₂H₈INO | Average | 309.0966 |

Tandem Mass Spectrometry (MS/MS) involves the mass selection of a specific ion (the precursor ion) followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This provides detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of its functional groups: an aromatic nitrile, an aryl iodide, and a methoxy ether. libretexts.org

Aromatic systems typically show a strong molecular ion peak due to their stability. libretexts.org Common fragmentation patterns for aromatic nitriles can include the loss of hydrocyanic acid (HCN, M-27) or a cyanide radical (·CN, M-26). miamioh.edu The methoxy group can be lost as a methyl radical (·CH₃, M-15) or a methoxy radical (·OCH₃, M-31). The carbon-iodine bond is also a likely site for cleavage, resulting in the loss of an iodine radical (·I, M-127).

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Nominal) |

| 309 | [M - CH₃]⁺ | ·CH₃ | 294 |

| 309 | [M - HCN]⁺ | HCN | 282 |

| 309 | [M - OCH₃]⁺ | ·OCH₃ | 278 |

| 309 | [M - I]⁺ | ·I | 182 |

| 294 | [M - CH₃ - CO]⁺ | CO | 266 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable data on the molecular geometry, conformation, and intermolecular interactions of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. nih.gov For this compound, several key interactions are anticipated to direct its solid-state architecture.

Halogen Bonding: A prominent interaction is expected to be the halogen bond between the electrophilic region on the iodine atom and the nitrogen atom of the nitrile group (C−I···N). This type of interaction is a strong and directional non-covalent bond that can significantly influence crystal packing. researchgate.netdntb.gov.ua Studies on related iodo-substituted aromatic nitriles have confirmed the presence of robust C≡N···I halogen bonds that link molecules into chains. dntb.gov.ua Halogen bonds involving iodine and oxygen (I···O) are also recognized as strong interactions. researchgate.net

C−H···π Interactions: The hydrogen atoms on the naphthalene ring can interact with the π-electron system of an adjacent naphthalene core. These C−H···π interactions are a common feature in the crystal structures of aromatic hydrocarbons and their derivatives.

Table 3: Anticipated Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C-I | N (nitrile) | Strong, directional, key packing motif researchgate.netdntb.gov.ua |

| Halogen Bond | C-I | O (methoxy) | Potentially significant stabilizing interaction researchgate.net |

| C−H···π Interaction | C-H (aromatic) | π-system (naphthalene) | Contributes to crystal cohesion |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Important for overall lattice stability researchgate.net |

X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The naphthalene core is expected to be largely planar. A key conformational feature would be the orientation of the methoxy group relative to the naphthalene ring. Conformational analysis of similar structures, like 5,6-Dimethoxy-1-indanone, has shown that the orientation of methoxy groups is a critical determinant of the most stable conformer. nih.gov The nitrile group is expected to be coplanar with the aromatic ring to maximize conjugation. The analysis would also show any slight deviations from planarity in the naphthalene system caused by the steric influence of the substituents.

Table 4: Representative Molecular Geometry Parameters (Theoretical)

| Parameter | Atoms Involved | Expected Value | Notes |

| Bond Length | C-I | ~2.10 Å | Typical for aryl iodides |

| Bond Length | C≡N | ~1.15 Å | Standard for nitriles |

| Bond Length | C(aryl)-O | ~1.36 Å | Aryl ether linkage |

| Torsion Angle | C(ring)-C(ring)-O-C(methyl) | ~0° or ~180° | Indicates coplanarity or anti-planar orientation |

Note: These are generalized theoretical values. Actual values would be determined by X-ray diffraction.

Advanced Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the separation of enantiomers of pharmaceutical intermediates and complex organic molecules like this compound. Its high resolution, sensitivity, and accuracy make it an indispensable tool in both research and quality control settings.

The determination of chemical purity and the quantification of enantiomeric excess are critical parameters in the characterization of chiral compounds. HPLC, with its versatile column chemistries and detection methods, is exceptionally well-suited for these analyses.

Purity Determination using Reversed-Phase HPLC (RP-HPLC)

The purity of this compound can be effectively determined using a reversed-phase HPLC method. This approach separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a naphthalene derivative would involve a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups. The separation is achieved by running a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) through the column. The UV detector is commonly set at a wavelength where the naphthalene ring system exhibits strong absorbance, such as 254 nm or 285 nm, to ensure high sensitivity for the compound and its potential impurities.

Below is a proposed set of parameters for the purity analysis of this compound.

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for a wide range of nonpolar to moderately polar compounds, including naphthalene derivatives. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase system for reversed-phase chromatography, offering good peak shape and resolution. |

| Gradient | 0-25 min: 40-70% B25-30 min: 70-40% B | A gradient elution is necessary to separate compounds with a range of polarities in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between separation efficiency and analysis time. |

| Detection | UV at 254 nm or 285 nm | Naphthalene derivatives typically have strong UV absorbance at these wavelengths, allowing for sensitive detection. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Enantiomeric Excess (e.e.) Determination using Chiral HPLC

Since this compound can exist as enantiomers if it possesses a chiral center (which would depend on its synthesis and potential for atropisomerism, though not inherently chiral from its name alone), the determination of its enantiomeric excess (e.e.) would be crucial. Chiral HPLC is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation.

The choice of CSP is critical and is often based on the functional groups present in the molecule. For naphthalene derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often successful. The mobile phase in chiral separations typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The following table outlines a proposed method for the chiral separation of this compound.

| Parameter | Suggested Condition | Rationale |

| Column | Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are widely applicable for the separation of a broad range of chiral compounds, including aromatic compounds. |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | A common mobile phase for normal-phase chiral separations, offering good selectivity on polysaccharide-based CSPs. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for chiral HPLC, optimized to achieve the best balance of resolution and analysis time. |

| Detection | UV at 254 nm | Provides sensitive detection for the aromatic compound. |

| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; a controlled temperature is essential for reproducibility. |

The development and validation of these HPLC methods would require experimental work to optimize the conditions for resolution, peak shape, and analysis time to ensure accurate and reliable results for both purity and enantiomeric excess determination.

Theoretical and Computational Investigations of 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govbohrium.comresearchgate.net DFT methods are used to determine the optimized ground-state geometry of 5-Iodo-6-methoxynaphthalene-1-carbonitrile, predicting key structural parameters.

Following geometric optimization, DFT is employed to analyze the molecule's electronic properties. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jeires.comtandfonline.com The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.comsamipubco.com A smaller gap generally implies higher reactivity and lower kinetic stability. tandfonline.com

Illustrative Geometric Parameters: While specific published data for this compound is not available, the following table presents representative geometric parameters for a substituted naphthalene (B1677914) core, as would be calculated by DFT methods.

| Parameter | Bond/Angle | Representative Value |

| Bond Length | C-C (aromatic) | 1.37 - 1.43 Å |

| C-I | ~2.10 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-C≡N | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-C-C (ring) | 118 - 122° |

| C-C-I | ~120° | |

| C-O-C | ~118° |

Illustrative Electronic Properties: This table contains typical electronic property values for a substituted naphthalene nitrile, calculated via DFT.

| Property | Symbol | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.40 |

| HOMO-LUMO Energy Gap | ΔE | 4.75 |

Ab initio and semi-empirical methods offer alternative approaches to studying molecular properties. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy but at a significant computational expense, making them best suited for smaller molecules. scribd.comresearchgate.net

Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations. researchgate.netlibretexts.org This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net While less accurate, they can provide valuable qualitative insights and are often used for initial explorations before employing more rigorous methods. Both approaches can be used to calculate the geometric and electronic properties of this compound, providing a broader understanding when compared with DFT results.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD can model how a molecule behaves in different environments, such as in solution or in a crystal lattice.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotation around the C-O bond of the methoxy (B1213986) group could be studied to understand its flexibility and preferred orientations. Furthermore, MD can simulate intermolecular interactions, providing insight into how the molecule might arrange itself with solvent molecules or other solute molecules, which is crucial for understanding its solubility and aggregation behavior. mdpi.comarxiv.org

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ucsb.eduwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, making it the center of nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, representing the center of electrophilicity. youtube.com By visualizing the spatial distribution of the HOMO and LUMO across the this compound structure, one can predict the most probable sites for electrophilic and nucleophilic attack. ucsb.edu

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. jeires.compku.edu.cn

Illustrative Global Reactivity Descriptors: The following table provides definitions and representative values for key reactivity descriptors, derived from the illustrative HOMO and LUMO energies in section 5.1.1.

| Descriptor | Formula | Significance | Representative Value (eV) |

| Chemical Potential | μ = (EHOMO+ELUMO)/2 | Electron escaping tendency | -3.775 |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | Resistance to charge transfer | 2.375 |

| Global Softness | S = 1/η | Measure of reactivity | 0.421 |

| Electronegativity | χ = -μ | Power to attract electrons | 3.775 |

| Electrophilicity Index | ω = μ²/2η | Propensity to accept electrons | 2.99 |

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an essential tool for identifying the sites of electrophilic and nucleophilic reactivity. uni-muenchen.deresearchgate.net The MEP map is color-coded to indicate charge distribution:

Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential. walisongo.ac.idwolfram.com

For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group due to their high electronegativity. A region of positive potential (blue), known as a sigma-hole, might be observed on the outer side of the iodine atom, indicating its potential to act as a halogen bond donor. researchgate.netwalisongo.ac.id

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govacs.org It calculates the energies of electronic transitions from the ground state to various excited states.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. samipubco.com By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds within the this compound molecule.

Illustrative Predicted Spectroscopic Data: This table shows representative predicted data for a similar aromatic nitrile compound.

| Spectroscopy Type | Parameter | Representative Predicted Value |

| UV-Vis (in silico) | λmax (S0 → S1) | ~320 nm |

| Infrared (in silico) | ν(C≡N stretch) | ~2230 cm-1 |

| ν(C-O stretch) | ~1250 cm-1 | |

| ν(C-I stretch) | ~530 cm-1 |

Reaction Mechanism Elucidation through Transition State Modeling

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly advanced by computational chemistry, particularly through the modeling of transition states. While specific transition state modeling studies for this exact compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related naphthalene derivatives. osti.govacs.orguoa.gr Transition state theory allows for the calculation of activation energies and the visualization of the geometric and electronic structure of the highest-energy point along a reaction coordinate, providing profound insights into the kinetics and feasibility of a chemical transformation.

For this compound, several reaction types could be computationally investigated. The presence of three distinct functional groups—iodo, methoxy, and cyano—on the naphthalene core imparts a unique electronic landscape that dictates its reactivity.